Methyl 3-fluoro-4-piperidin-4-ylbenzoate
Overview
Description
“Methyl 3-fluoro-4-piperidin-4-ylbenzoate” is a chemical compound with the molecular formula C13H16FNO2 . It is a hydrochloride salt with a molecular weight of 273.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 3-fluoro-4-piperidin-4-ylbenzoate” is1S/C13H16FNO2.ClH/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
“Methyl 3-fluoro-4-piperidin-4-ylbenzoate” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Pharmacokinetics and Drug Stability The pharmacokinetics and stability of novel compounds, including those with structural similarities to methyl 3-fluoro-4-piperidin-4-ylbenzoate, are crucial in drug development. Research has been conducted on novel Anaplastic Lymphoma Kinase (ALK) inhibitors, highlighting the impact of hydrolysis-mediated clearance on drug pharmacokinetics. These studies help in understanding how chemical modifications can influence drug stability and efficacy in biological systems (Y. Teffera et al., 2013).
Corrosion Inhibition Methyl 3-fluoro-4-piperidin-4-ylbenzoate related compounds have been studied for their potential as corrosion inhibitors, particularly for iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and inhibition properties of piperidine derivatives. Such research is valuable in materials science, especially for developing more effective corrosion inhibitors in industrial applications (S. Kaya et al., 2016).
Neuroscience and Pharmacology Compounds structurally related to methyl 3-fluoro-4-piperidin-4-ylbenzoate have been identified as potential positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5). These compounds, such as ADX47273, have shown preclinical antipsychotic-like and procognitive activities, suggesting a novel approach for treating conditions like schizophrenia (F. Liu et al., 2008).
Antimicrobial and Anti-inflammatory Applications Bisthiourea derivatives of dipeptide conjugated to benzo[d]isoxazole, which share structural features with methyl 3-fluoro-4-piperidin-4-ylbenzoate, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies contribute to the ongoing search for novel therapeutic agents in medicinal chemistry (H. Kumara et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 3-fluoro-4-piperidin-4-ylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHLHAKTGPWQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCNCC2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-4-piperidin-4-ylbenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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